N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
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Overview
Description
N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a dimethoxybenzoyl group, and a propyl chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF), and catalysts like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(3-{[(3,5-dimethoxyphenyl)carbonyl]amino}propyl)-4-hydroxyquinazoline-2-carboxamide: This compound has a similar structure but with a hydroxy group instead of an oxo group.
N-[3-(dimethoxyphenyl)propyl]-4-oxo-3,4-dihydroquinazoline-2-carboxamide: Another similar compound with slight variations in the substituents.
Uniqueness
N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
1119415-43-8 |
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Molecular Formula |
C21H22N4O5 |
Molecular Weight |
410.4g/mol |
IUPAC Name |
N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C21H22N4O5/c1-29-14-10-13(11-15(12-14)30-2)19(26)22-8-5-9-23-21(28)18-24-17-7-4-3-6-16(17)20(27)25-18/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,26)(H,23,28)(H,24,25,27) |
InChI Key |
SUPMXTRPHLICIF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NCCCNC(=O)C2=NC3=CC=CC=C3C(=O)N2)OC |
Origin of Product |
United States |
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